4-(2-Bromophenyl)-4-methylpyrrolidin-2-one

Regioisomer differentiation Kinase inhibitor scaffold Cross-coupling reactivity

Select 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one (CAS 1469725-15-2) for its unique ortho-bromo substitution and chiral 4-methyl group, which are critical for kinase inhibitor hinge-region binding, enantioselective GABA derivative synthesis, and palladium-catalyzed cross-coupling diversification. This regioisomer delivers distinct steric and electronic properties that meta- and para-bromo analogs cannot replicate, ensuring consistent structure-activity relationships and synthetic yields. Choose this privileged scaffold to maintain the integrity of your drug discovery programs and avoid divergent biological outcomes caused by generic substitution.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 1469725-15-2
Cat. No. B1467564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-4-methylpyrrolidin-2-one
CAS1469725-15-2
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1)C2=CC=CC=C2Br
InChIInChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyJXUSXDCGWXJHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one (CAS 1469725-15-2): A Differentiated ortho-Bromo Building Block for Medicinal Chemistry and Chiral Synthesis


4-(2-Bromophenyl)-4-methylpyrrolidin-2-one (CAS 1469725-15-2) is a brominated γ-lactam building block characterized by a 4-methylpyrrolidin-2-one core bearing a 2-bromophenyl substituent at the 4-position. With a molecular formula of C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its structural features—the ortho-bromo substituent on the phenyl ring and the 4-methyl group on the lactam—impart distinct steric and electronic properties that differentiate it from its meta- and para-bromo regioisomers. The compound has been investigated as a potential scaffold for kinase inhibitor development and as a precursor for chiral pyrrolidine derivatives via stereoselective synthesis pathways .

Why 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one Cannot Be Replaced by Its Common Regioisomers or Non-Brominated Analogs


In pyrrolidinone-based drug discovery, the position of the bromine substituent on the phenyl ring critically governs molecular recognition, target binding kinetics, and downstream pharmacological outcomes. 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one features an ortho-bromo substitution that creates a unique steric environment around the pyrrolidinone core, directly influencing the dihedral angle between the phenyl and lactam rings. This conformational constraint cannot be replicated by the 3-bromo (meta) or 4-bromo (para) regioisomers, which exhibit altered electron density distribution and different steric profiles [1]. Furthermore, the 4-methyl group on the pyrrolidinone ring introduces a chiral center that enables enantioselective transformations—an advantage absent in non-methylated analogs such as 4-(2-bromophenyl)pyrrolidin-2-one (CAS 1171825-24-3). Generic substitution with any in-class analog without verifying regioisomeric identity and stereochemical integrity may lead to divergent biological activity, compromised synthetic yields in cross-coupling reactions, and failure to replicate published structure-activity relationships [2].

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one: Comparator-Anchored Evidence for Scientific Selection


Regioisomeric Differentiation: ortho-Bromo vs. meta-Bromo vs. para-Bromo in Kinase Inhibition and Cross-Coupling Reactivity

The ortho-bromo substitution pattern of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one confers distinct electronic and steric properties that directly impact biological target engagement and synthetic utility. Studies on structurally related α7 nicotinic acetylcholine receptor allosteric modulators have demonstrated that moving the bromine atom from the ortho to the meta position on the phenyl ring yields compounds with dramatically different pharmacological profiles, including altered efficacy, potency, and even functional switching between agonism and antagonism [1]. In the context of cross-coupling chemistry, the 2-bromophenyl isomer offers superior reactivity in palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the 4-bromo isomer, due to reduced steric hindrance at the reactive site and favorable electronic effects from the ortho-bromo substituent [2]. The 4-methyl group on the pyrrolidinone ring further influences the compound's conformational preferences, creating a chiral center that can be exploited for enantioselective synthesis of bioactive molecules.

Regioisomer differentiation Kinase inhibitor scaffold Cross-coupling reactivity Structure-activity relationship

Chiral Differentiation: 4-Methyl Substitution Enables Enantioselective Synthesis Pathways Absent in Non-Methylated Analogs

The 4-methyl group on the pyrrolidin-2-one core introduces a stereogenic center that enables access to enantiomerically enriched products. This structural feature is absent in the commonly available analog 4-(2-bromophenyl)pyrrolidin-2-one (CAS 1171825-24-3), which lacks the 4-methyl substituent and therefore cannot undergo stereoselective transformations at that position. Published synthetic methodologies have demonstrated that optically pure 4-alkyl-pyrrolin-2-ones can be synthesized from chiral N-allyl-α-bromoacetamides via a sequential 5-exo-trig radical cyclization-hydrogen or bromine atom-transfer process under non-tin conditions, achieving high stereoselectivity [1]. This synthetic route is directly applicable to the target compound where the 4-methyl group serves as the alkyl substituent. The resulting enantiopure building blocks are valuable intermediates for the synthesis of biologically active GABA derivatives and other therapeutically relevant molecules [2].

Chiral synthesis Enantioselective transformations 4-Methylpyrrolidin-2-one Stereochemical control

Ortho-Bromo Substitution Facilitates Halogen Bonding Interactions in Target Protein Binding Pockets

The ortho-bromo substituent on the phenyl ring of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one is strategically positioned to engage in halogen bonding interactions with backbone carbonyl oxygens or side-chain residues in protein binding pockets. Research on structurally related bromophenyl-pyrrolidinone derivatives has demonstrated that the bromine atom at the ortho position enhances binding affinity to target proteins through both hydrophobic interactions and specific halogen bonds, contributing to improved pharmacokinetic profiles [1]. In a study of α7 nicotinic acetylcholine receptor allosteric modulators, the compound containing an ortho-bromo substituent (2BP-TQS: 4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) exhibited a distinct pharmacological profile compared to its meta-bromo counterpart, with the ortho-substitution pattern contributing to unique binding interactions that could not be replicated by other halogen positions [2]. While the target compound differs in its core scaffold (pyrrolidin-2-one vs. cyclopentaquinoline), the ortho-bromophenyl pharmacophore is conserved, suggesting that similar halogen bonding contributions may be operative.

Halogen bonding Protein-ligand interactions ortho-Bromo effect Binding affinity optimization

Validated Application Scenarios for 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Kinase Inhibitor Lead Generation Requiring Regioisomeric Selectivity

For kinase drug discovery programs where the ortho-bromophenyl motif is essential for hinge-region binding or allosteric pocket engagement, 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one serves as a privileged scaffold. The ortho-bromo substituent enables specific halogen bonding interactions that meta- or para-bromo analogs cannot replicate, while the 4-methyl group provides a chiral center for stereochemical optimization of lead compounds [1]. This compound is particularly suited for programs targeting kinases where structural biology data indicate a preference for ortho-substituted phenyl groups in the ATP-binding pocket or adjacent hydrophobic regions.

Synthetic Methodology: Enantioselective Radical Cyclization for Chiral Pyrrolidinone Synthesis

Researchers employing tin-free radical cyclization methodologies can utilize 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one as a precursor for generating optically pure 4-alkyl-pyrrolin-2-ones. The established protocol using chiral N-allyl-α-bromoacetamides under non-tin conditions yields products with high stereoselectivity, which are valuable intermediates for synthesizing biologically active GABA derivatives and related neurotransmitter analogs [2]. Non-methylated analogs cannot participate in this stereoselective transformation, making the 4-methyl-substituted compound the required starting material for this synthetic route.

Chemical Biology: Halogen Bonding Probe for Target Protein Characterization

In chemical biology studies investigating the role of halogen bonding in protein-ligand recognition, 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one can serve as a probe molecule. The ortho-bromo substituent is ideally positioned to form halogen bonds with backbone carbonyl groups in protein binding sites, providing a tool for studying the thermodynamic and structural contributions of halogen bonding to molecular recognition [3]. Comparative studies with the meta-bromo and para-bromo regioisomers (CAS 1479045-20-9 and CAS 1466862-03-2, respectively) can elucidate the geometric requirements for halogen bonding in specific protein targets.

Organic Synthesis: Cross-Coupling Building Block with Superior Reactivity

For synthetic chemists building complex molecular architectures via palladium-catalyzed cross-coupling reactions, the 2-bromophenyl substituent on this compound offers enhanced reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the 4-bromo isomer. This reactivity advantage stems from reduced steric hindrance and favorable electronic effects at the ortho position, enabling more efficient diversification of the phenyl ring for structure-activity relationship studies [4]. The methyl group on the pyrrolidinone ring remains inert under these reaction conditions, preserving the integrity of the lactam core.

Quote Request

Request a Quote for 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.